molecular formula C14H11FO3 B1440642 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261994-06-2

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Cat. No. B1440642
M. Wt: 246.23 g/mol
InChI Key: NJDRQQOCPYESCV-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261994-06-2. It has a molecular weight of 246.24 and its IUPAC name is 5-fluoro-4’-(hydroxymethyl)[1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid” is 1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid and its derivatives play a significant role in the synthesis of biologically active molecules. For example, some derivatives synthesized using fluorinated benzoic acids exhibit potential antibacterial activities, suggesting the importance of these compounds in developing new pharmaceuticals (Holla, Bhat, & Shetty, 2003).

High-Performance Polymers

The compound is involved in the synthesis of high-performance polymers with notable solubility and thermal properties. These polymers are gaining attention for their applications in engineering plastics and membrane materials due to their distinguished features (Xiao, Wang, Jin, Jian, & Peng, 2003).

Metabolite Detection

In environmental and biological studies, fluorinated benzoic acids are utilized for detecting aromatic metabolites in complex microbial consortia, providing insights into the biodegradation pathways of organic pollutants (Londry & Fedorak, 1993).

Chemical Synthesis

The compound is also significant in the field of chemical synthesis, where it serves as a precursor or intermediate in the synthesis of various chemically and biologically important compounds. This is evidenced by its use in the regio-selective synthesis of salicylic acid derivatives and in directed lithiation of benzoic acids for the introduction of functional groups into aromatic compounds (Umezu, Tabuchi, & Kimura, 2003); (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Safety And Hazards

The compound’s Material Safety Data Sheet (MSDS) can provide important safety and hazard information . It’s crucial to handle the compound with appropriate safety measures to prevent skin and eye irritation, and to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for “4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid” are not specified in the search results. Its potential uses could be explored further in various fields such as pharmaceutical testing .

properties

IUPAC Name

4-fluoro-2-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRQQOCPYESCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689103
Record name 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

CAS RN

1261994-06-2
Record name 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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